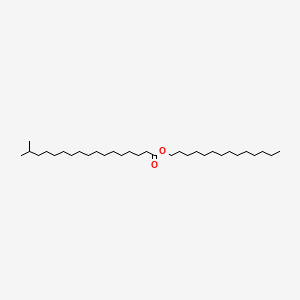
CID 16219831
Descripción general
Descripción
CID 16219831 is a bioactive compound, also known as N-acetyl-L-cysteine (NAC), which has been studied extensively for its potential therapeutic applications. NAC is a naturally occurring amino acid derivative and is the precursor to the antioxidant glutathione. In recent years, NAC has been the subject of numerous scientific studies, due to its diverse range of potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of NAC is complex and is not yet fully understood. However, it is thought that NAC is able to reduce oxidative stress, reduce inflammation, and enhance the body's natural antioxidant defense system by increasing the production of glutathione. Additionally, NAC has been shown to inhibit the formation of free radicals and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
NAC has been shown to have a wide range of biochemical and physiological effects. In terms of biochemical effects, NAC has been shown to increase glutathione levels, reduce oxidative stress, and inhibit the formation of free radicals. In terms of physiological effects, NAC has been shown to reduce inflammation, improve airway function, and reduce the symptoms of COPD and cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAC is a relatively safe compound for use in laboratory experiments, as it has been shown to have few adverse effects. Additionally, NAC is relatively inexpensive and easy to produce, making it an attractive option for laboratory experiments. However, it is important to note that NAC is not without its limitations. NAC has been shown to have a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body, which can limit its efficacy in laboratory experiments.
Direcciones Futuras
Despite its potential therapeutic applications, there is still much to be discovered about the effects of NAC. Future research should focus on further elucidating the mechanism of action of NAC, as well as exploring its potential applications in the treatment of other diseases and conditions. Additionally, future research should focus on improving the delivery methods of NAC, as well as exploring its potential synergistic effects with other compounds. Finally, further research should be conducted to evaluate the safety and efficacy of NAC in clinical trials.
Aplicaciones Científicas De Investigación
NAC has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, NAC has been studied for its potential use as an oral medication for the treatment of chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Propiedades
InChI |
InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/t8-;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRXFEITTVKGGV-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS(=O)(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585248 | |
| Record name | PUBCHEM_16219831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108321-85-3 | |
| Record name | PUBCHEM_16219831 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627030.png)
![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)

![Ethyl 3-[(hydrazinothioxomethyl)amino]benzoate](/img/structure/B1627034.png)





